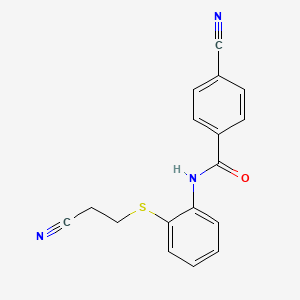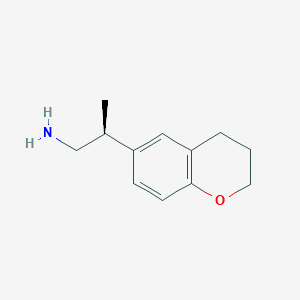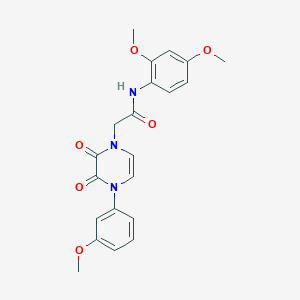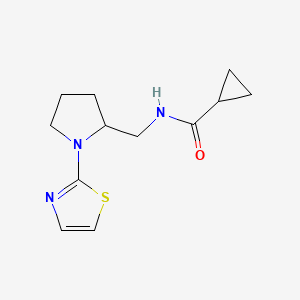
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C12H17N3OS and its molecular weight is 251.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
Research in synthetic chemistry has explored the versatility of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopropanecarboxamide and related compounds in forming heterocyclic structures with potential biological activities. For instance, studies have demonstrated the use of Mannich reaction for synthesizing a series of heterocycles, including 1,3,5-thia(selena)diazines and pyrido[1,2-a][1,3,5]triazines, which have been investigated for their antiviral and anti-inflammatory properties (Dotsenko et al., 2019). Additionally, the synthesis of 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones from 2-enamides showcases the creation of new heterocyclic assemblies with potential chemical and biological relevance (Obydennov et al., 2017).
Molecular Recognition
Studies on molecular recognition have highlighted the potential of compounds like this compound in targeting specific DNA sequences. These compounds, by virtue of their structure, can bind to the minor groove of DNA, offering a pathway to regulate gene expression. This capability is crucial for the development of new therapeutics targeting genetic diseases and cancer (Gottesfeld et al., 1997). Furthermore, the design of ligands that bind to DNA at subnanomolar concentrations showcases the high specificity and affinity of these molecules for predetermined DNA sequences, which is significant for both therapeutic and research applications (Trauger, Baird, & Dervan, 1996).
Development of Therapeutic Agents
Research into the development of therapeutic agents has identified compounds derived from this compound as potential candidates for treating various diseases. For instance, novel syntheses of pyrrolo[2,3-d]thiazoles have been explored for their potential antitumor activity in experimental models, demonstrating the therapeutic potential of these compounds in oncology (Koolman, Heinrich, & Reggelin, 2010). Additionally, minor groove DNA binders based on pyrrole tetraamides have shown potent antibacterial activity against resistant strains of bacteria, suggesting a new avenue for the development of antibacterial drugs (Dyatkina et al., 2002).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazole-based pyrrolidinones, have been evaluated for anticonvulsant activity .
Mode of Action
It’s worth noting that thiazole-based compounds have been found to exhibit various biological activities, including anticonvulsant effects .
Biochemical Pathways
Thiazole-based compounds have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A computational study was carried out for similar compounds, including the prediction of pharmacokinetic properties .
Result of Action
Similar compounds have been evaluated for their anticonvulsant activity, suggesting that they may have effects at the molecular and cellular levels .
Action Environment
It’s worth noting that the biological activity of similar compounds can be influenced by various factors, including their chemical structure and the presence of different substituents .
Propiedades
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c16-11(9-3-4-9)14-8-10-2-1-6-15(10)12-13-5-7-17-12/h5,7,9-10H,1-4,6,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIPKVVATXGWHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
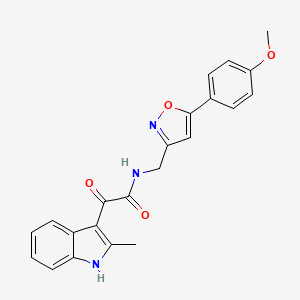
![N-(2,4-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2583822.png)

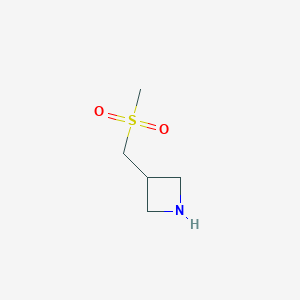
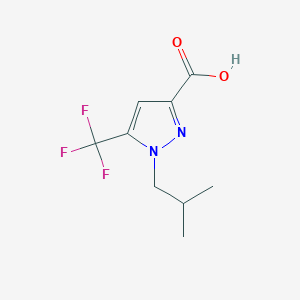

![1-(Thiophene-2-sulfonyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2583830.png)
![8-Chloro-2-(methylsulfanyl)pyrido[3,4-d]pyrimidine](/img/structure/B2583831.png)
![N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B2583833.png)
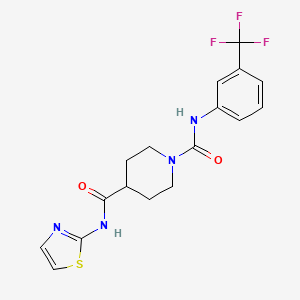
![2-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]-1,3-dihydroindene-2-carboxamide](/img/structure/B2583838.png)
